molecular formula C12H15NO2 B2571087 N-(3-acetylphenyl)-2-methylpropanamide CAS No. 80945-16-0

N-(3-acetylphenyl)-2-methylpropanamide

Cat. No.: B2571087
CAS No.: 80945-16-0
M. Wt: 205.257
InChI Key: ZXVURGVWNYKVNK-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-methylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a 2-methylpropanamide moiety

Mechanism of Action

Target of Action

The primary targets of N-(3-acetylphenyl)-2-methylpropanamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

The mode of action of This compound Based on its structure, it may undergo reactions similar to other compounds with acetyl groups . For instance, the carbonyl oxygen of acetic acid derivatives can be protonated, which draws electron density away from the carbon and increases its electrophilicity . This could potentially facilitate the compound’s interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by This compound are currently unknown due to the lack of specific research on this compound. Compounds with similar structures have been known to participate in various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Based on its physicochemical properties, it is predicted to have high gastrointestinal absorption and be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be around 1.97, which may influence its distribution and bioavailability .

Result of Action

The molecular and cellular effects of This compound are currently unknown due to the lack of specific research on this compound. Compounds with similar structures have been known to exhibit various biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-methylpropanamide typically involves the reaction of 3-acetylphenylamine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

N-(3-acetylphenyl)-2-methylpropanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-methylpropanamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-N-methylacetamide

Uniqueness

N-(3-acetylphenyl)-2-methylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8(2)12(15)13-11-6-4-5-10(7-11)9(3)14/h4-8H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVURGVWNYKVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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